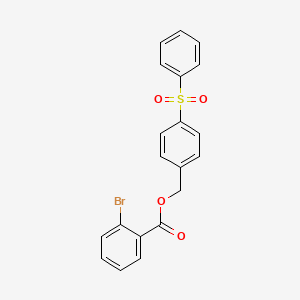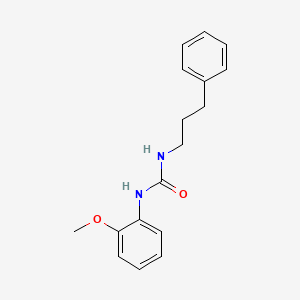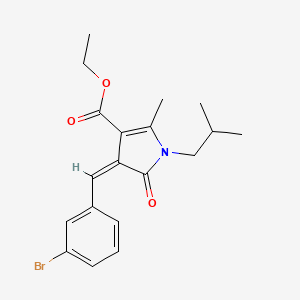![molecular formula C16H15ClF2N2OS B4738372 N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4738372.png)
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea, also known as Diflubenzuron, is a chemical compound that belongs to the class of benzoylurea insecticides. It is widely used in agriculture and public health programs to control pests such as mosquitoes, flies, and beetles. Diflubenzuron is known for its effectiveness and low toxicity to mammals, making it a popular choice for pest control.
Mecanismo De Acción
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean works by inhibiting the synthesis of chitin, a structural component of the exoskeleton in insects. This leads to the disruption of the molting process, which ultimately results in the death of the insect. N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean also affects the growth and development of insects, reducing their ability to reproduce and causing a decline in population.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean has been shown to have low toxicity to mammals and birds, making it a safer alternative to other insecticides. However, it can have adverse effects on aquatic organisms, including fish and crustaceans, if it enters water systems. N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean can also have negative effects on non-target insects, such as bees and butterflies, which can lead to a decline in pollination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean has several advantages for laboratory experiments, including its effectiveness in controlling pests, low toxicity to mammals, and ease of use. However, it also has limitations, such as its potential negative effects on non-target organisms and the environment. Researchers must take these factors into account when using N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean in experiments.
Direcciones Futuras
Future research on N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean could focus on developing more targeted formulations that reduce the negative effects on non-target organisms. Additionally, studies could investigate the potential use of N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean in integrated pest management strategies, which combine multiple approaches to control pests. Further research could also explore the use of N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean in alternative applications, such as in the medical field for the treatment of parasitic infections.
Conclusion:
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean is a widely used insecticide that has been extensively studied for its effectiveness and low toxicity to mammals. While it has several advantages for laboratory experiments, researchers must consider its potential negative effects on non-target organisms and the environment. Future research could focus on developing more targeted formulations and exploring alternative applications for N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourean has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in various scientific research studies to investigate its mode of action, biochemical and physiological effects, and potential applications in pest management.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(difluoromethoxy)-4-methylphenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2OS/c1-10-2-7-13(14(8-10)22-15(18)19)21-16(23)20-9-11-3-5-12(17)6-4-11/h2-8,15H,9H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNHNJFVCHCDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-[2-(difluoromethoxy)-4-methylphenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2,8-dimethyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4738310.png)
![5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4738328.png)
![2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4738329.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4738340.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4738355.png)
![methyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4738362.png)
![5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4738365.png)

![2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4738398.png)

![4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide](/img/structure/B4738413.png)